![molecular formula C18H32O5 B1661796 Corchorifatty acid F CAS No. 95341-44-9](/img/structure/B1661796.png)
Corchorifatty acid F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(10E,15Z)-9,12,13-trihydroxy-10,15-octadecadienoic acid is a octadecanoid that is (10E,15Z)-octadecadienoic acid carrying three hydroxy substituents at positions 9, 12 and 13. It has a role as a plant metabolite, an antioxidant and an antifungal agent. It is a long-chain fatty acid, an octadecanoid, an oxylipin and a hydroxy polyunsaturated fatty acid.
Scientific Research Applications
1. Genetically Encoded Fluorosulfonyloxybenzoyl-l-lysine for Expansive Covalent Bonding of Proteins
Recent research introduced novel chemical bonds in proteins for biochemical research, protein engineering, and biotherapeutic applications. Fluorosulfonyloxybenzoyl-l-lysine (FSK) was designed and genetically encoded in E. coli and mammalian cells. Its long and flexible side chain allows covalent linking of proteins, enabling innovative applications in biological research and therapeutics (Liu et al., 2021).
2. Fluorosulfate-l-tyrosine for Covalent Bonding in Proteins in Vivo
Another study genetically encoded fluorosulfate-l-tyrosine (FSY) into proteins in vivo. FSY, a latent bioreactive unnatural amino acid, undergoes sulfur-fluoride exchange, reacting with lysine, histidine, and tyrosine to create covalent intraprotein bridges. This development is significant for covalent manipulation of proteins in vivo, with broad utilities in chemical biology and drug discovery (Wang et al., 2018).
3. Inhibitory Effects on Melanogenesis
Corchorifatty acid B (CFAB), similar to Corchorifatty acid F, shows inhibitory effects on cellular pigmentation in human melanocytes and mouse melanoma cells. It specifically decreases melanin by inducing rapid degradation of tyrosinase in cells. This unique mechanism of action sets CFAB apart from other hypopigmentation agents (Fujita et al., 2011).
4. Fatty Acid Synthase in Viral Infections
A study found that Fatty acid synthase (FASN) is elevated in serum concentrations in HIV and HCV infected patients. This suggests a potential indicator of viral infections, linking it to lipid metabolic disorders in such patients (Aragonès et al., 2010).
5. Fatty Acid Synthase in Ovarian Cancer
FASN is crucial in long-chain fatty acid synthesis, especially in cancer cells. Research on FASN overexpression in ovarian cancer suggests its role as a therapeutic target. Inhibition of FASN induced apoptosis in chemosensitive and platinum-resistant ovarian cancer cells, offering a potential strategy for treatment (Bauerschlag et al., 2015).
properties
CAS RN |
95341-44-9 |
---|---|
Product Name |
Corchorifatty acid F |
Molecular Formula |
C18H32O5 |
Molecular Weight |
328.4 |
IUPAC Name |
(10E,15Z)-9,12,13-trihydroxyoctadeca-10,15-dienoic acid |
InChI |
InChI=1S/C18H32O5/c1-2-3-7-11-16(20)17(21)14-13-15(19)10-8-5-4-6-9-12-18(22)23/h3,7,13-17,19-21H,2,4-6,8-12H2,1H3,(H,22,23)/b7-3-,14-13+ |
InChI Key |
MKYUCBXUUSZMQB-MKZMYESJSA-N |
Isomeric SMILES |
CC/C=C\CC(C(/C=C/C(CCCCCCCC(=O)O)O)O)O |
SMILES |
CCC=CCC(C(C=CC(CCCCCCCC(=O)O)O)O)O |
Canonical SMILES |
CCC=CCC(C(C=CC(CCCCCCCC(=O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.